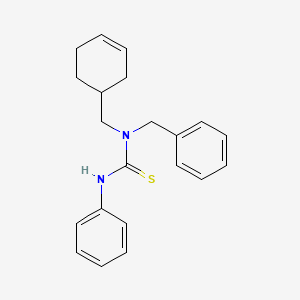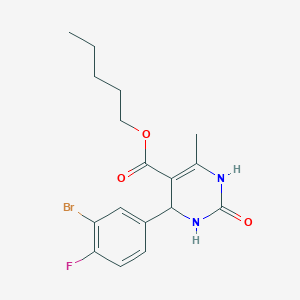![molecular formula C25H20ClFO5 B11624610 Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of multiple functional groups, including an ester, ether, and halogenated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy and Halogenated Phenyl Groups: This step involves the use of electrophilic aromatic substitution reactions to introduce the methoxy and halogenated phenyl groups onto the benzofuran core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-hydroxyphenyl)-1-benzofuran-3-carboxylate
- Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methylphenyl)-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups and the presence of both halogenated and methoxy-substituted aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C25H20ClFO5 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20ClFO5/c1-3-30-25(28)23-18-13-17(31-14-19-20(26)5-4-6-21(19)27)11-12-22(18)32-24(23)15-7-9-16(29-2)10-8-15/h4-13H,3,14H2,1-2H3 |
InChIキー |
YNJKCOOSUVLZKT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11624532.png)
![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11624538.png)

![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)

![(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11624557.png)
![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)
![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624571.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624583.png)
